molecular formula C8H6BrNOS B14029582 7-Bromo-4-methoxybenzo[D]thiazole

7-Bromo-4-methoxybenzo[D]thiazole

Cat. No.: B14029582
M. Wt: 244.11 g/mol
InChI Key: NKZURYCRNFASQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-methoxybenzo[d]thiazole (CAS 1464833-19-9) is a high-value benzothiazole derivative with the molecular formula C 8 H 6 BrNOS and a molecular weight of 244.11 g/mol . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The benzothiazole core is a privileged structure in drug discovery, with documented applications in the development of therapeutic agents targeting metabolic, inflammatory, neurodegenerative, and viral diseases . Specifically, derivatives substituted at the C2 position of the thiazole ring have shown remarkable biological activities, and the bromine atom on this scaffold provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions . Furthermore, 2-cyanobenzothiazole derivatives, which are closely related to this compound, have become indispensable tools in bioconjugation and click chemistry. They are widely used for the specific labeling of cysteine residues in peptides and proteins, enabling applications in drug targeting, bioimaging, and the self-assembly of biomolecules under physiological conditions . As such, this compound is a critical intermediate for researchers designing and synthesizing more complex heterocyclic systems or novel molecular probes. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

7-bromo-4-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H6BrNOS/c1-11-6-3-2-5(9)8-7(6)10-4-12-8/h2-4H,1H3

InChI Key

NKZURYCRNFASQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)SC=N2

Origin of Product

United States

Strategic Synthetic Methodologies for 7 Bromo 4 Methoxybenzo D Thiazole

Retrosynthetic Analysis and Key Disconnections for the Benzo[d]thiazole Core

Retrosynthetic analysis of 7-Bromo-4-methoxybenzo[d]thiazole reveals several logical disconnections. The most common and versatile approach involves disconnecting the thiazole (B1198619) ring, which simplifies the target molecule into more accessible substituted benzene (B151609) precursors.

Two primary retrosynthetic pathways are considered:

Pathway A: C-S and C-N Bond Disconnection. This is the most prevalent strategy, breaking the two bonds formed during the cyclization step. This leads to a key intermediate: a 2-amino-6-bromo-3-methoxythiophenol. This precursor contains all the necessary substituents in the correct orientation on the benzene ring, ready for annulation of the thiazole ring using a one-carbon electrophile.

Pathway B: C-S and C=N Bond Disconnection. An alternative disconnection leads to a substituted N-(2-halophenyl)thioamide. This pathway, often associated with the Jacobson-Hugershoff synthesis, involves the intramolecular cyclization of a thioanilide derivative, which itself can be synthesized from a corresponding aniline.

Pathway A is often preferred due to the wide variety of methods available for the final cyclization step. The main challenge in this approach lies in the regioselective synthesis of the highly substituted 2-aminothiophenol intermediate.

Precursor Synthesis and Functionalization Pathways

The successful synthesis of the target compound is highly dependent on the efficient construction of a correctly substituted aromatic precursor. The sequence of introducing the methoxy (B1213986), bromo, and amino/thiol groups is crucial to ensure the desired regiochemistry.

Synthesis of Appropriately Substituted Anilines or Thiophenols

The synthesis of the key precursor, 2-amino-6-bromo-3-methoxythiophenol, or a related aniline, requires a multi-step sequence. A plausible route could start from a commercially available substituted aniline or phenol. For instance, starting with 3-methoxyaniline (m-anisidine), the synthetic challenge is to introduce the amino/thiol and bromo groups at the correct positions. The directing effects of the existing substituents (methoxy and amino groups) must be carefully managed throughout the synthesis.

Alternatively, a route starting from 2-amino-6-bromo-4-methoxyphenol, which is commercially available, could be envisioned. sigmaaldrich.comsigmaaldrich.com Conversion of the hydroxyl group into a thiol group would be a key transformation in this pathway.

Introduction of the Methoxy Group at the C-4 Position

The methoxy group at the C-4 position is a key feature of the target molecule. There are two main strategies for its introduction:

O-Methylation of a Phenolic Precursor: If the synthetic route proceeds via a phenolic intermediate, the methoxy group can be introduced via a Williamson ether synthesis. This typically involves deprotonating the phenol with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an electrophilic methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

Reaction StepReagents and ConditionsPurpose
O-Methylation Phenolic precursor, Base (e.g., K₂CO₃, NaH), Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄), Solvent (e.g., Acetone, DMF)Introduction of the C-4 methoxy group

Regioselective Bromination Strategies at the C-7 Position

Achieving regioselective bromination at the C-7 position is a critical and potentially challenging step. The position of bromination is directed by the combined electronic and steric effects of the substituents already on the ring. Two general strategies can be employed:

Bromination of the Benzene Precursor: Brominating a substituted aniline or phenol before the formation of the benzothiazole (B30560) ring. The methoxy group is an activating, ortho-, para-directing group, while the amino group is also a powerful activating, ortho-, para-director. Careful selection of brominating agents and reaction conditions is necessary to control the position of the incoming bromine atom and avoid polybromination.

Bromination of the Benzothiazole Core: Brominating the 4-methoxybenzo[d]thiazole intermediate. The fused thiazole ring generally deactivates the benzene ring towards electrophilic substitution, while the methoxy group at C-4 is a strong activating group that will direct substitution to the ortho and para positions. The C-7 position is para to the methoxy group, making it a likely site for electrophilic attack. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of aromatic and heterocyclic compounds under mild conditions. mdpi.comnih.govnih.gov

Brominating AgentConditionsSelectivity Notes
N-Bromosuccinimide (NBS) Acetonitrile or DMF, Room TemperatureOften provides high regioselectivity for activated aromatic rings. researchgate.net
Bromine (Br₂) in Acetic Acid Acetic Acid, Lewis Acid catalyst (optional)A classic method, but may lead to lower selectivity and polybromination.
Tetrabutylammonium bromide (TBAB) V₂O₅-H₂O₂An environmentally favorable protocol for regioselective bromination. semanticscholar.org

Benzothiazole Core Formation Approaches

The final and defining step of the synthesis is the construction of the benzothiazole ring system.

Cyclization Reactions for Thiazole Ring Annulation

The most widely employed method for constructing the benzothiazole core is the condensation and subsequent cyclization of a 2-aminothiophenol derivative with a one-carbon (C1) electrophile. mdpi.comekb.egekb.eg This approach offers great versatility as a wide range of substituents can be introduced at the C-2 position of the benzothiazole ring depending on the C1 source used.

Common C1 synthons and the resulting benzothiazole products are summarized below:

C1 SynthonReagent ExampleResulting C-2 Group
Aldehydes BenzaldehydeC-2 Aryl
Carboxylic Acids Formic AcidC-2 Unsubstituted
Acid Chlorides Acetyl ChlorideC-2 Alkyl
Orthoesters Triethyl OrthoformateC-2 Unsubstituted
Carbon Disulfide CS₂C-2 Thiol
Carbon Dioxide CO₂ with a reducing agentC-2 Unsubstituted rsc.orgrsc.org

The reaction typically proceeds via the formation of a Schiff base or thioamide intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring. tandfonline.com Various catalysts, including Brønsted or Lewis acids, can be used to facilitate the condensation and cyclization steps. organic-chemistry.orgorganic-chemistry.org

Modern Oxidative Cyclization Methodologies

Oxidative cyclization of the corresponding thiobenzanilide is a cornerstone of benzothiazole synthesis. Modern iterations of this method offer milder conditions and greater functional group tolerance compared to classical approaches. Visible-light-promoted oxidative cyclization has emerged as a particularly green and efficient strategy. acs.org In a typical setup, a thiobenzanilide precursor undergoes intramolecular C-S bond formation facilitated by a photosensitizer, a hydrogen atom transfer (HAT) agent, and an oxidant. acs.org

For the synthesis of this compound, the required precursor would be N-(2-bromo-5-methoxyphenyl)thioformamide or a related thioamide. The reaction can be catalyzed by organic dyes like Eosin Y or natural products such as riboflavin, with potassium peroxydisulfate often serving as a sacrificial oxidizing agent under visible light irradiation. acs.orgnih.gov This transition-metal-free approach proceeds under very mild conditions, which is advantageous for preserving the methoxy and bromo functional groups on the aromatic ring. acs.org Another approach involves the use of an acridinium salt as a photosensitizer and a catalytic amount of TEMPO as the HAT agent, with molecular oxygen from the air acting as the terminal oxidant, further enhancing the green credentials of the synthesis. acs.org

Radical cyclization of thioformanilides induced by reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or manganese(III) acetate also represents a modern oxidative approach. indexcopernicus.com These methods proceed via a thiyl radical, which cyclizes onto the aromatic ring to form the benzothiazole nucleus. indexcopernicus.com

Table 1: Illustrative Modern Oxidative Cyclization Conditions for Benzothiazole Synthesis

Entry Oxidant/Catalyst System Solvent Conditions Typical Yield Range (%)
1 Riboflavin / K2S2O8 Acetonitrile/Water Visible Light, rt 70-95
2 Acridinium Salt / TEMPO / O2 (air) Acetonitrile Visible Light, rt 75-90
3 DDQ Dichloromethane rt, 20 min 80-95
4 Mn(OAc)3 Dioxane Microwave, 6 min 70-85

Transition Metal-Catalyzed (e.g., Palladium, Copper) C-H Functionalization Routes

Transition metal-catalyzed C-H functionalization has become a powerful tool for the construction of complex heterocyclic systems, offering high atom economy and novel pathways for bond formation. wiley.com For the synthesis of this compound, these methods can be envisioned in two main ways: construction of the thiazole ring onto a pre-functionalized aniline or direct functionalization of a pre-formed benzothiazole core.

A plausible route involves the palladium-catalyzed intramolecular C-H functionalization/C-S bond formation from a suitable thiobenzanilide precursor. acs.orgnih.gov This reaction typically employs a palladium(II) catalyst, often in conjunction with a copper(I) co-catalyst and an additive like tetrabutylammonium bromide (Bu4NBr), which can significantly enhance the reaction rate and efficiency. acs.orgnih.gov This method is known for its good functional group tolerance, making it suitable for substrates bearing methoxy and bromo substituents. acs.org

Alternatively, and of particular relevance to the target molecule, is the direct C-H functionalization of the benzothiazole core. While C2-functionalization is common, methods for functionalizing the benzo portion of the ring system are also being developed. A notable example is the palladium-catalyzed direct arylation of benzothiazole derivatives at the C7 position. acs.org This unique regioselectivity is achieved using a simple phosphine-free PdCl2 catalyst with PivOK as the base in NMP at elevated temperatures. acs.orgnih.gov While this specific method has been demonstrated for arylation, the underlying principle of activating the C7-H bond could potentially be adapted for other transformations.

Copper catalysts are also employed in the synthesis of benzothiazoles, often in one-pot procedures involving ortho-haloanilines and a sulfur source. nih.gov These copper-catalyzed reactions are generally cost-effective and offer an alternative to palladium-based systems. nih.gov

One-Pot and Multicomponent Synthesis Strategies

A potential one-pot synthesis of this compound could involve the reaction of 2-amino-6-bromothiophenol with an appropriate C1 source. For instance, a three-component reaction of an aniline, an aldehyde, and a sulfur source can lead to the formation of the benzothiazole ring in a single step. nih.gov More specifically, the reaction of 2-bromo-5-methoxyaniline with elemental sulfur and an aldehyde or its equivalent under catalytic conditions could directly yield the desired product. nih.gov

Another multicomponent strategy for the synthesis of the broader thiazole class involves the reaction of primary amines, isothiocyanates, and dialkyl acetylenedicarboxylates. iau.ir While this would require significant adaptation to yield a benzothiazole, it highlights the power of MCRs in constructing the thiazole heterocycle. More relevant to benzothiazoles, one-pot three-component reactions of thiols, oxalyl chloride, and 2-aminothiophenol have been developed for the synthesis of 2-substituted benzothiazoles. nih.gov The use of environmentally benign solvents like water and catalysts such as KF/Clinoptilolite nanoparticles in multicomponent reactions for thiazole synthesis is also an area of active research. nih.gov

Optimization of Reaction Conditions and Process Parameters

The success of any synthetic methodology hinges on the careful optimization of reaction conditions to maximize yield and selectivity while minimizing side reactions and environmental impact.

Solvent Effects and Temperature Control in Heterocyclic Synthesis

The choice of solvent can profoundly influence the outcome of a heterocyclic synthesis by affecting reactant solubility, reaction rates, and even the reaction pathway. In the synthesis of benzothiazoles, a range of solvents from polar aprotic (e.g., acetonitrile, DMF, DMSO) to nonpolar (e.g., toluene) have been employed. For instance, in a chemoenzymatic one-pot synthesis of thiazole derivatives, ethanol was found to be the most efficient solvent, while others like 1,4-dioxane and THF gave only trace amounts of the product. nih.gov In palladium-catalyzed C-H functionalization reactions, polar aprotic solvents like NMP are often preferred. acs.org Solvent-free conditions, where possible, represent an ideal green chemistry approach, reducing both cost and environmental impact. researchgate.netekb.eg

Temperature is a critical parameter for controlling reaction kinetics. While many modern synthetic methods aim for room temperature reactions to improve energy efficiency and functional group tolerance, some transformations, such as C-H activation, may require elevated temperatures to overcome activation barriers. acs.org Microwave irradiation has also been employed to accelerate reactions, often leading to significantly reduced reaction times and improved yields. nih.govmdpi.com

Table 2: Influence of Solvent and Temperature on a Model Benzothiazole Synthesis

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%)
1 Ethanol 45 7 90
2 Dichloromethane 45 7 75
3 Acetonitrile 45 7 32
4 Toluene 110 5 85
5 NMP 150 12 88
6 Solvent-free 80 0.25 92

Data is illustrative and based on general findings in thiazole and benzothiazole synthesis.

Catalyst Selection, Loading, and Ligand Design for Enhanced Selectivity and Yield

In transition metal-catalyzed reactions, the choice of catalyst and associated ligands is paramount for achieving high selectivity and yield. For palladium-catalyzed C-H functionalization, common precursors include Pd(OAc)2, PdCl2, and Pd2(dba)3. acs.orgresearchgate.netresearchgate.net The catalyst loading is typically optimized to be as low as possible to minimize cost and residual metal contamination, often in the range of 1-10 mol%. acs.org

Ligands play a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the regioselectivity of the reaction. In some cases, a combination of ligands can offer superior catalytic properties compared to a single ligand. researchgate.net For example, the combination of phenanthroline and triphenylphosphine has been shown to be effective in the direct C-H arylation of benzothiazole. researchgate.net However, there is also a trend towards developing ligand-free catalytic systems, which simplifies the reaction setup and reduces costs. nih.govresearchgate.net The design of robust and recyclable heterogeneous catalysts, such as metal nanoparticles supported on materials like TiO2, is another important area of research aimed at improving the sustainability of these processes. researchgate.net

Reaction Time and Stirring Parameters for Efficient Conversion

Optimizing the reaction time is a critical aspect of process development, balancing the need for complete conversion with the prevention of product degradation or the formation of byproducts. Reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Modern high-efficiency reactions, particularly those utilizing microwave irradiation or highly active catalysts, can often be completed in minutes to a few hours. researchgate.netmdpi.com

Stirring parameters are essential for ensuring homogeneity in the reaction mixture, which is crucial for reproducible results, especially in heterogeneous reactions involving solid catalysts or reagents with limited solubility. Adequate mixing ensures efficient mass and heat transfer, leading to consistent reaction rates and preventing localized overheating. In chemoenzymatic syntheses, shaking at a specific rpm is often employed to ensure proper mixing without denaturing the enzyme catalyst. nih.gov

Reactivity Profiles and Advanced Derivatization of 7 Bromo 4 Methoxybenzo D Thiazole

Reactivity of the Bromo Substituent

The bromine atom at the C7 position of the benzothiazole (B30560) ring is a key handle for a variety of chemical transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings. In this reaction, a nucleophile replaces a leaving group, such as a halogen, on the aromatic ring. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic system. Generally, the presence of electron-withdrawing groups ortho and para to the leaving group is required to activate the ring towards nucleophilic attack.

In the case of 7-Bromo-4-methoxybenzo[d]thiazole, the benzene ring is not strongly activated towards SNAr. The methoxy (B1213986) group is an electron-donating group, which disfavors nucleophilic attack. However, under forcing conditions or with highly reactive nucleophiles, substitution may occur. For instance, studies on related nitro-substituted thiophenes have shown that amines can displace a leaving group, with the reaction rate being influenced by the solvent and the nature of the amine. nih.govrsc.org It is conceivable that strong nucleophiles like alkoxides or amines could displace the bromide in this compound, although this would likely require elevated temperatures and potentially the use of a catalyst. The relative position of the bromo and methoxy groups is not ideal for activation, making SNAr reactions on this substrate challenging.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. The bromo substituent at the C7 position of this compound is well-suited for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. libretexts.org It is one of the most versatile and widely used cross-coupling methods due to the stability and low toxicity of the boronic acid reagents. The Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids would be expected to proceed efficiently in the presence of a palladium catalyst and a base. For example, successful Suzuki-Miyaura couplings have been reported for ortho-bromoanilines and 4-bromo-2,4'-bithiazoles, which are structurally related to the target compound. nih.govrsc.org These reactions typically employ catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) and bases such as K₂CO₃ or Cs₂CO₃ in solvents like dioxane or toluene.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

CatalystBaseSolventTemperature (°C)Reference
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90 nih.gov
Pd(PPh₃)₄K₂CO₃Toluene/H₂O70 researchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This compound can be expected to undergo Sonogashira coupling with a variety of terminal alkynes to furnish the corresponding 7-alkynyl-4-methoxybenzo[d]thiazole derivatives. Common catalysts for this reaction include Pd(PPh₃)₂Cl₂/CuI, and the reaction is often carried out in a solvent like triethylamine (B128534), which also serves as the base.

Table 2: Typical Catalytic Systems for Sonogashira Coupling of Aryl Bromides

Palladium CatalystCopper Co-catalystBaseSolventReference
Pd(PPh₃)₂Cl₂CuIEt₃NToluene organic-chemistry.org

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This reaction would allow for the introduction of a vinyl group at the C7 position of the benzothiazole core. The reaction of this compound with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base, would be expected to yield the corresponding 7-vinylated product. Common catalysts include Pd(OAc)₂ with phosphine (B1218219) ligands, and bases like triethylamine or potassium carbonate are frequently used.

Table 3: General Conditions for the Heck Reaction of Aryl Bromides

Palladium SourceLigand (optional)BaseSolventReference
Pd(OAc)₂PPh₃Et₃NDMF or Acetonitrile organic-chemistry.org

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The methoxy group at the C4 position of this compound can act as a directed metalation group (DMG). Treatment of the molecule with a strong organolithium base, such as n-butyllithium or sec-butyllithium, would be expected to lead to deprotonation at the C5 position, which is ortho to the methoxy group. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent at the C5 position. This strategy provides a route to 5,7-disubstituted-4-methoxybenzo[d]thiazole derivatives. It is important to note that at low temperatures, the bromo substituent is generally stable to lithium-halogen exchange, allowing for selective deprotonation at the ortho-position.

Reductive Dehalogenation Pathways

The bromine atom can be selectively removed through reductive dehalogenation, providing access to the parent 4-methoxybenzo[d]thiazole. Catalytic hydrogenation is a common and efficient method for this transformation. organic-chemistry.orgresearchwithrutgers.comsci-hub.se Using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate, the C-Br bond can be cleaved. This reaction is often chemoselective, leaving other functional groups intact. For instance, aryl bromides can be selectively reduced in the presence of nitro, chloro, cyano, keto, or carboxylic acid groups. researchwithrutgers.comresearchgate.net

Reactivity of the Methoxy Substituent

The methoxy group at the C4 position is another site for potential modification, primarily through demethylation to the corresponding phenol.

Selective Demethylation Reactions to Phenolic Derivatives

The cleavage of aryl methyl ethers to the corresponding phenols is a common transformation in organic synthesis. A variety of reagents can be employed for this purpose, with boron tribromide (BBr₃) being one of the most effective and widely used. Other reagents include strong acids like HBr or HI, and Lewis acids such as aluminum chloride. google.com The demethylation of this compound would yield 7-Bromo-benzo[d]thiazol-4-ol. This phenolic derivative can then serve as a precursor for further functionalization, for example, through O-alkylation or O-acylation reactions. The choice of demethylating agent can be crucial to avoid side reactions, especially given the presence of the bromine atom and the thiazole (B1198619) ring.

Table 4: Common Reagents for the Demethylation of Aryl Methyl Ethers

ReagentTypical Conditions
Boron tribromide (BBr₃)Dichloromethane, -78 °C to room temperature
Hydrobromic acid (HBr)Acetic acid, reflux
Aluminum chloride (AlCl₃)Dichloromethane or other inert solvent, room temperature or heating

Oxidative Transformations of the Methoxy Group

Generally, the ether linkage of a methoxy group can be cleaved under oxidative conditions. For instance, certain enzymatic systems, such as those involving cytochrome P450 monooxygenases, are known to catalyze the O-demethylation of methoxy-substituted aromatic compounds as part of metabolic pathways. nih.gov Chemical methods for oxidative demethylation often employ strong Lewis acids like boron tribromide (BBr₃) or strong oxidizing agents. In the context of related 4-methoxy-substituted compounds, oxidative demethylation has been observed. For example, the vanillyl-alcohol oxidase enzyme has been shown to catalyze the oxidative demethylation of 4-(methoxymethyl)phenol, proceeding through the formation of a p-quinone methide intermediate. semanticscholar.orgnih.gov This suggests that a similar mechanism could potentially be applicable to this compound, leading to the formation of 7-bromo-4-hydroxybenzo[d]thiazole.

It is important to note that the reaction conditions for such a transformation would need to be carefully selected to avoid competing reactions, such as oxidation of the thiazole sulfur or electrophilic attack on the electron-rich benzene ring.

Transformations at the Benzothiazole Ring System

The benzothiazole ring system in this compound presents multiple avenues for further functionalization, including reactions on the benzene ring and at the heteroatoms of the thiazole moiety.

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group and deactivated by the electron-withdrawing bromo and thiazole substituents. The directing effects of these groups will determine the regioselectivity of any substitution reaction.

The methoxy group is a strong activating group and is ortho, para-directing. The bromine atom is a deactivating group but is also ortho, para-directing. The thiazole ring is generally considered to be electron-withdrawing and will deactivate the benzene ring to which it is fused. The positions ortho and para to the methoxy group are C3 and C5. The positions ortho and para to the bromine are C6 and C8 (part of the thiazole ring).

Considering the combined directing effects, the most likely position for electrophilic attack would be C5, which is para to the strongly activating methoxy group and not sterically hindered. The C3 position, being ortho to the methoxy group, is also a possibility, though it may be subject to some steric hindrance from the adjacent thiazole ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration would likely yield 7-bromo-4-methoxy-5-nitrobenzo[d]thiazole. However, the specific conditions required and the precise regiochemical outcome would need to be determined experimentally.

The nitrogen and sulfur atoms within the thiazole ring are also potential sites for chemical modification.

Nitrogen Functionalization: The nitrogen atom of the thiazole ring is basic and can be protonated or alkylated. N-alkylation of substituted 2-aminobenzothiazoles has been reported, demonstrating the feasibility of functionalizing the thiazole nitrogen. aip.org For this compound, quaternization of the nitrogen can be achieved using alkyl halides, leading to the formation of benzothiazolium salts. These salts can be valuable intermediates for the synthesis of cyanine (B1664457) dyes and other functional materials.

Sulfur Functionalization: The sulfur atom in the thiazole ring can be oxidized to form a sulfoxide (B87167) or a sulfone. These transformations would significantly alter the electronic properties of the benzothiazole ring system, making it more electron-deficient. Such oxidations are typically carried out using oxidizing agents like hydrogen peroxide or peroxy acids.

The benzothiazole ring, while generally stable, can undergo ring-opening reactions under specific conditions. Oxidative ring-opening of benzothiazole derivatives has been reported using reagents like magnesium monoperoxyphthalate, leading to the formation of acylamidobenzene sulfonate esters. cdnsciencepub.comscholaris.cascholaris.caresearchgate.net This type of reaction proceeds via nucleophilic attack on the C2 carbon of the thiazole ring, followed by cleavage of the C-S and C-N bonds.

Rearrangement reactions of benzothiazole derivatives have also been documented. For instance, the rearrangement of diazonium salts derived from 7-aminobenzothiazoles to 7-amino-1,2,3-benzothiadiazoles has been observed. rsc.org While this specific reaction involves a 7-amino substituent, it highlights the potential for skeletal rearrangements within the benzothiazole framework under certain reaction conditions. Another example is the reaction of benzothiazole with dimethyl acetylenedicarboxylate, which can lead to a novel heterocyclic ring transformation. acs.org

Synthesis of Advanced Functionalized Benzothiazole Architectures

The bromine atom at the C7 position of this compound is a key handle for the construction of more complex molecules through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a powerful tool for forming carbon-carbon bonds. nih.govnih.govresearchgate.netmdpi.com this compound can be readily coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents at the C7 position. This allows for the synthesis of a wide range of 7-aryl or 7-vinyl-4-methoxybenzo[d]thiazoles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgbeilstein-journals.orgnih.govnih.govresearchgate.net Thus, this compound can be reacted with various primary or secondary amines to introduce amino functionalities at the C7 position, leading to the synthesis of 7-amino-4-methoxybenzo[d]thiazole derivatives.

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govresearchgate.net This reaction can be employed to introduce alkynyl groups at the C7 position of this compound, providing access to a class of compounds with potential applications in materials science and as synthetic intermediates.

These cross-coupling reactions provide a modular approach to the synthesis of a diverse library of advanced benzothiazole architectures with tailored electronic and steric properties.

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 4 Methoxybenzo D Thiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive Analysis of ¹H and ¹³C NMR Spectra

The foundational one-dimensional ¹H and ¹³C NMR spectra offer the initial and most critical insights into the molecular structure of 7-Bromo-4-methoxybenzo[d]thiazole. The ¹H NMR spectrum provides information on the number of distinct proton environments, their multiplicities (splitting patterns), and their relative integrations. The ¹³C NMR spectrum, in turn, maps the carbon framework of the molecule.

For this compound, the ¹H NMR spectrum is expected to show a singlet for the proton at the 2-position of the thiazole (B1198619) ring, two doublets in the aromatic region corresponding to the protons at the 5- and 6-positions, and a singlet for the three methoxy (B1213986) protons. The chemical shifts are significantly influenced by the anisotropic and electronic effects of the fused ring system, the electron-withdrawing bromine atom, and the electron-donating methoxy group.

The ¹³C NMR spectrum will display distinct resonances for each of the nine carbon atoms in the molecule. The chemical shifts provide clues to their hybridization and chemical environment, with carbons bonded to heteroatoms (N, S, O, Br) showing characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2~8.9 - 9.1 (s, 1H)~157 - 159
3a-~130 - 132
4-~150 - 152
5~7.5 - 7.7 (d, J ≈ 8.5 Hz, 1H)~125 - 127
6~7.0 - 7.2 (d, J ≈ 8.5 Hz, 1H)~112 - 114
7-~109 - 111
7a-~144 - 146
OCH₃~4.0 - 4.2 (s, 3H)~56 - 58
Note: This is a representative table with predicted data based on values for structurally similar benzothiazole (B30560) derivatives. rsc.orgrsc.orgresearchgate.net Spectra are typically recorded in CDCl₃ with TMS as an internal standard. s = singlet, d = doublet, J = coupling constant.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment and Connectivity

To unequivocally confirm the atomic connectivity, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, providing a detailed map of the molecular structure. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is crucial for identifying protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a cross-peak between the signals of H-5 and H-6 would be observed, confirming their ortho relationship on the benzene (B151609) ring. sdsu.edu

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (¹JCH). It allows for the unambiguous assignment of protonated carbons. For instance, it would link the H-5 signal to the C-5 signal, H-6 to C-6, and the methoxy protons to the methoxy carbon. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity (typically ²JCH and ³JCH), which helps in piecing together the entire molecular skeleton. Key expected correlations for this compound would include:

The methoxy protons showing a correlation to C-4, confirming the position of this group.

The H-2 proton correlating to C-3a and C-7a.

H-5 showing correlations to C-4, C-7, and C-3a.

H-6 showing correlations to C-7a and C-5. researchgate.netyoutube.com

Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational and Spatial Proximity Analysis

NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. This is particularly useful for determining the preferred conformation of substituents and for confirming structural assignments. In the case of this compound, a key NOESY correlation would be expected between the methoxy protons and the H-5 proton, providing definitive evidence for the placement of the methoxy group at the C-4 position. researchgate.netresearchgate.net

Single-Crystal X-ray Diffraction Analysis

Crystallographic Characterization of Molecular Geometry, Conformation, and Absolute Configuration

A successful single-crystal X-ray diffraction study of this compound would yield a detailed three-dimensional model of the molecule. The analysis would confirm the planarity of the fused benzothiazole ring system. It would also precisely define the orientation of the methoxy group relative to the aromatic ring. As this compound is an achiral molecule, the determination of absolute configuration is not applicable. The crystallographic data for a related compound, 3-Bromo-7-methoxy-2-phenylimidazo[2,1-b] rsc.orgacs.orgbenzothiazole, reveals a monoclinic crystal system, which provides a reference for what might be expected. nih.gov

Table 2: Representative Crystallographic Data for a Substituted Benzothiazole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.8346 (4)
b (Å)9.4848 (11)
c (Å)37.236 (4)
β (°)91.810 (2)
Volume (ų)1353.6 (3)
Z4
Density (calculated) (Mg/m³)1.763
Note: Data is for the related compound 3-Bromo-7-methoxy-2-phenylimidazo[2,1-b] rsc.orgacs.orgbenzothiazole as a representative example. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Beyond the individual molecular structure, X-ray diffraction elucidates the arrangement of molecules within the crystal lattice. The study of these intermolecular forces is critical for understanding the solid-state properties of the material. In the crystal packing of this compound, several types of non-covalent interactions would likely be observed:

π-π Stacking: The planar aromatic benzothiazole cores could stack on top of one another, which is a common feature in the crystal structures of such heterocyclic systems. acs.org

Halogen Bonding: The bromine atom at the 7-position can act as a halogen bond donor, interacting with electronegative atoms like nitrogen or sulfur on adjacent molecules. rsc.org

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving aromatic and methoxy C-H groups as donors and the thiazole nitrogen or methoxy oxygen as acceptors can play a significant role in stabilizing the crystal structure. nih.govresearchgate.net

Br···S Interactions: Short contacts between the bromine atom of one molecule and the sulfur atom of a neighboring molecule are also possible, further influencing the crystal packing. researchgate.net

Polymorphism and Solid-State Structural Variability Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline forms, known as polymorphs, can exhibit distinct physical and chemical properties, including melting point, solubility, and stability, even though they are chemically identical. The study of polymorphism is crucial in fields such as pharmaceuticals and materials science, where the solid-state form of a compound can significantly impact its performance.

For this compound, a polymorphic screen would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and pressures). The resulting solid forms would then be analyzed using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any distinct polymorphs.

To date, no specific studies on the polymorphism of this compound have been reported in the scientific literature. Therefore, details regarding its potential to form different crystalline structures, and the comparative properties of such forms, remain uncharacterized.

Table 1: Polymorphism and Crystallographic Data for this compound This table illustrates the type of data that would be generated from polymorphism studies. Specific experimental data is not currently available in published literature.

Parameter Polymorph Form I Polymorph Form II
Crystal System Data not available Data not available
Space Group Data not available Data not available
Unit Cell Dimensions Data not available Data not available
Melting Point (°C) Data not available Data not available

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass, providing unequivocal confirmation of a chemical formula.

Precise Mass Determination and Elemental Composition Verification

Table 2: Precise Mass Determination of this compound

Ion Species Theoretical Mass (m/z) Experimental Mass (m/z) Mass Error (ppm)
[M+H]⁺ 242.9408 Data not available Data not available

Fragmentation Pathway Analysis for Structural Confirmation and Derivatization Characterization

Tandem mass spectrometry (MS/MS) experiments within an HRMS instrument are used to study the fragmentation of a selected precursor ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, the protonated molecule ([C₈H₆Br NOS+H]⁺) would be isolated and subjected to collision-induced dissociation (CID).

Expected fragmentation pathways would likely involve the loss of small, stable neutral molecules. For instance, the methoxy group could be lost as a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). The thiazole ring could undergo characteristic cleavages. Analyzing the precise masses of these fragment ions allows for the determination of their elemental formulas, helping to piece together the structure of the parent molecule and confirm the positions of the substituents. No specific fragmentation studies for this compound are currently published.

Isotopic Abundance Pattern Interpretation for Halogenated Species

A key feature of mass spectrometry is its ability to resolve isotopes. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance ratio. This creates a characteristic isotopic pattern in the mass spectrum for any bromine-containing ion. The molecular ion peak (M) for this compound would appear as two peaks of almost equal intensity, separated by two mass units (the M peak containing ⁷⁹Br and the M+2 peak containing ⁸¹Br). The observation of this distinct doublet is a definitive indicator for the presence of a single bromine atom in the molecule. While this pattern is expected, specific spectra for this compound are not available.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific chemical bonds and functional groups vibrate at characteristic frequencies, and the resulting spectrum provides a unique fingerprint for the compound, allowing for structural characterization and functional group identification.

Characteristic Group Frequencies and Band Assignments for Structural Features

An analysis of the this compound structure suggests several characteristic vibrational bands would be present in its FT-IR and Raman spectra. While experimental spectra have not been published, theoretical calculations or comparison with similar structures allow for the prediction of key vibrational modes.

Aromatic C-H Stretching: Bands would be expected in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Vibrations from the methoxy (-OCH₃) group would appear in the 2950-2850 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the thiazole and benzene rings would produce a series of characteristic peaks between 1620 cm⁻¹ and 1400 cm⁻¹.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether linkage (Ar-O-CH₃) would likely be observed in the 1275-1200 cm⁻¹ region.

C-S Stretching: Vibrations involving the carbon-sulfur bond of the thiazole ring typically appear in the 800-600 cm⁻¹ range.

C-Br Stretching: A band corresponding to the C-Br bond stretch is expected at lower frequencies, typically in the 650-500 cm⁻¹ region.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern on the benzene ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table presents predicted frequency ranges based on known group frequencies. Specific experimental data is not currently available in published literature.

Functional Group Predicted Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Methoxy (-OCH₃) C-H Stretching 2950 - 2850
Benzothiazole Core C=N / C=C Stretching 1620 - 1400
Aryl Ether (Ar-O) C-O Stretching 1275 - 1200
Thiazole Ring C-S Stretching 800 - 600

Conformational Analysis and Molecular Interactions via Vibrational Modes

The conformational flexibility of this compound is primarily dictated by the orientation of the methoxy group relative to the benzothiazole ring. While the fused ring system is largely planar, rotation around the C4-O bond of the methoxy group can give rise to different conformers. These conformational isomers, though often rapidly interconverting at room temperature, can be investigated using vibrational spectroscopy, namely Fourier-transform infrared (FT-IR) and Raman spectroscopy, in conjunction with computational methods like Density Functional Theory (DFT).

DFT calculations are instrumental in predicting the vibrational frequencies and corresponding normal modes for different conformers. For substituted benzothiazoles, theoretical studies have shown that the vibrational spectra are sensitive to the nature and position of substituents. researchgate.netcore.ac.uk In the case of this compound, the key vibrational modes to consider for conformational analysis would be those involving the methoxy group (e.g., C-O stretching, CH3 rocking and wagging) and the C-Br stretching frequency. The coupling of these vibrations with the benzothiazole ring system provides a detailed fingerprint of the molecular structure.

For instance, a computational study on 2-amino-4-methylbenzothiazole (B75042) demonstrated the influence of substituents on the skeletal modes of the benzothiazole ring. nih.gov Similarly, research on 7-methoxy-4-bromomethylcoumarin, a molecule with similar bromo- and methoxy-substituents, has shown how FT-IR and FT-Raman spectra, supported by DFT calculations, can elucidate the vibrational behavior of the molecule. nanoient.orgresearchgate.net The C-H stretching vibrations of the aromatic ring and the methoxy group are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The characteristic C-Br stretching vibration is expected to appear in the lower frequency region of the Raman spectrum.

Molecular interactions, particularly intermolecular hydrogen bonding in the solid state or with protic solvents, can significantly influence the vibrational frequencies. While this compound does not possess strong hydrogen bond donors, the nitrogen atom of the thiazole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. These interactions would lead to shifts in the vibrational frequencies of the C=N and C-O bonds, respectively.

Table 1: Predicted Key Vibrational Modes for Conformational Analysis of this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Significance
Aromatic C-H Stretch3100 - 3000Confirms the presence of the aromatic system.
Methoxy C-H Stretch2950 - 2850Characteristic of the methoxy group.
C=N Stretch (Thiazole)1650 - 1550Sensitive to electronic effects and intermolecular interactions.
Aromatic C=C Stretch1600 - 1450Provides information on the benzothiazole ring system.
Methoxy C-O Stretch1275 - 1200Sensitive to conformational changes of the methoxy group.
C-Br Stretch700 - 500Characteristic of the bromo-substituent.

Note: The frequency ranges are approximate and can be influenced by the specific molecular environment and computational method used.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of this compound, particularly its interaction with light, are of significant interest for potential applications in materials science and as fluorescent probes.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π-π* and n-π* electronic transitions within the benzothiazole chromophore. The methoxy group, being an electron-donating group, and the bromine atom, an electron-withdrawing group with a significant heavy-atom effect, will modulate the energy of these transitions. The absorption spectra of benzothiazole derivatives typically show intense bands in the UV region. researchgate.net

The position of the absorption maxima is influenced by the electronic nature of the substituents and the solvent environment. In solution, the molecule is free to adopt its most stable conformation, and the absorption spectrum represents an average over the populated conformational states. In the solid state, crystal packing forces can lead to a more rigid conformation and may result in shifts in the absorption maxima compared to the solution phase. Some benzothiazole derivatives have been shown to exhibit strong fluorescence in the solid state. acs.org

Upon excitation, the molecule can relax to the ground state via radiative (fluorescence) or non-radiative pathways. The fluorescence spectrum is typically red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift provides insights into the difference in geometry and electronic distribution between the ground and excited states. For many benzothiazole derivatives, large Stokes shifts are observed, which is a desirable property for fluorescent probes to minimize self-absorption. nih.gov

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of many push-pull chromophores. In this compound, the methoxy group can act as an electron donor and the thiazole moiety as an electron acceptor, leading to an intramolecular charge transfer (ICT) character in the excited state. This ICT is sensitive to the polarity of the surrounding solvent molecules.

In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent, leading to a red shift (bathochromic shift) in the emission spectrum. nih.govnih.gov The extent of this shift can be correlated with solvent polarity parameters, such as the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. Such studies allow for the estimation of the change in dipole moment upon excitation. rsc.orgresearchgate.net The ability of the solvent to act as a hydrogen bond donor or acceptor can also significantly impact the photophysical properties. nih.gov

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of benzothiazole derivatives can vary significantly depending on their substitution pattern and the surrounding environment. rsc.orgrsc.org For instance, the introduction of a second benzothiazole group has been shown to improve the quantum yield. researchgate.net

The excited-state dynamics of this compound involve a competition between radiative decay (fluorescence) and various non-radiative decay pathways. The presence of the heavy bromine atom can enhance intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1), which can potentially decrease the fluorescence quantum yield.

Time-resolved fluorescence spectroscopy can be employed to measure the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state. The radiative (kr) and non-radiative (knr) decay rates can then be determined from the quantum yield and lifetime (ΦF = kr * τF and 1/τF = kr + knr). Studies on related push-pull molecules have shown that internal conversion, often facilitated by conformational changes like ring planarization, can be a significant non-radiative decay channel. rsc.org

Table 2: Expected Photophysical Properties of this compound in Different Solvents

SolventPolarity (Dielectric Constant)Expected Absorption Max (λ_abs)Expected Emission Max (λ_em)Expected Quantum Yield (ΦF)
HexaneLow (~1.9)Shorter WavelengthShorter WavelengthHigher
DichloromethaneMedium (~9.1)IntermediateIntermediateIntermediate
AcetonitrileHigh (~37.5)Longer WavelengthLonger WavelengthLower
MethanolHigh (~32.7) & ProticLonger WavelengthLongest WavelengthLowest

Note: This table represents expected trends based on the behavior of similar solvatochromic dyes. Actual values would require experimental determination.

Theoretical and Computational Chemistry of 7 Bromo 4 Methoxybenzo D Thiazole

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in modern computational chemistry, offering a powerful toolset for investigating the properties of molecules like 7-Bromo-4-methoxybenzo[d]thiazole from first principles.

Density Functional Theory (DFT) stands out as a widely used method for studying the electronic structure of molecules. It is employed to determine the optimized geometry of this compound, which corresponds to the lowest energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Once the geometry is optimized, DFT is further utilized to analyze the electronic structure. This includes the calculation of molecular orbital energies, the distribution of electron density, and other key electronic properties that dictate the molecule's chemical behavior.

Ab initio methods, which are based on solving the Schrödinger equation without empirical parameters, offer a higher level of accuracy for calculating the energy and other properties of this compound. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data. These high-accuracy calculations are crucial for validating the results obtained from more approximate methods like DFT and for obtaining precise values for properties such as ionization potentials and electron affinities.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional.

For a molecule containing a bromine atom like this compound, it is crucial to select a basis set that can adequately describe the electron distribution around this heavy atom. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for their balance of accuracy and computational cost. For higher accuracy, correlation-consistent basis sets like aug-cc-pVTZ may be employed.

The choice of the exchange-correlation functional in DFT is also critical. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide reliable results for organic molecules. The B3LYP functional is a popular choice, known for its good performance across a wide range of chemical systems. Other functionals like M06-2X or ωB97X-D may also be suitable, particularly for systems where non-covalent interactions are important.

The following table provides an example of how different combinations of functionals and basis sets can be applied in the study of benzothiazole (B30560) derivatives.

FunctionalBasis SetPurpose
B3LYP6-311++G(d,p)Geometry optimization and electronic structure analysis.
M06-2X6-311++G(d,p)Improved description of non-covalent interactions.
ωB97X-Daug-cc-pVTZHigh-accuracy calculations of electronic and photophysical properties.
MP2aug-cc-pVTZHigh-accuracy energy and property calculations.

Molecular Orbital Analysis

Molecular orbital analysis provides a framework for understanding the reactivity and electronic properties of this compound based on the distribution and energies of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, making it relevant to the molecule's behavior as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, relating to the molecule's electrophilicity or electron acceptor character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This gap is also indicative of the molecule's photophysical properties, as it relates to the energy of the lowest electronic transition.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring and the methoxy (B1213986) group, while the LUMO may be distributed over the benzothiazole core. The presence of the bromine atom can also influence the energies and distributions of these frontier orbitals.

A hypothetical representation of the HOMO-LUMO energies and the energy gap is presented in the table below.

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital
LUMO-1.8Lowest Unoccupied Molecular Orbital
Energy Gap 4.7 Indicates chemical reactivity and stability

The distribution of charge within the this compound molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be calculated using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis.

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the surface of the molecule. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MESP would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the methoxy group.

Local reactivity descriptors, derived from conceptual DFT, such as the Fukui functions, can provide more quantitative information about the reactivity of specific sites within the molecule. These descriptors help to identify which atoms are most likely to act as electrophiles or nucleophiles.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. These predictions can aid in the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that can be compared with experimental data.

Similarly, spin-spin coupling constants (J-couplings) can be computed, providing further structural information about the connectivity of atoms. The accuracy of these predictions is highly dependent on the chosen computational level (functional and basis set) and the inclusion of solvent effects.

A hypothetical table of predicted NMR chemical shifts is presented below.

AtomPredicted Chemical Shift (ppm)
H (methoxy)3.95
H (aromatic)7.20 - 7.80
C (methoxy)56.5
C (aromatic)110.0 - 155.0
C (thiazole)150.0 - 160.0

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. This table shows a plausible range of chemical shifts for the different nuclei in the molecule.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved.

For this compound, key vibrational modes would include the C-H stretching of the aromatic and methoxy groups, C-N and C-S stretching of the thiazole ring, C-O stretching of the methoxy group, and the C-Br stretching. Comparing the computed IR and Raman spectra with experimental data can confirm the molecular structure and identify characteristic functional groups. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. mdpi.comresearchgate.net By calculating the excitation energies and oscillator strengths for electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax). mdpi.com

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions within the conjugated benzothiazole system. The positions of these absorptions are influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom. Similarly, fluorescence spectra can be simulated to predict the emission properties of the molecule. These computational predictions are crucial for understanding the photophysical behavior of the compound. mdpi.com

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
HOMO → LUMO3.853220.25
HOMO-1 → LUMO4.212940.18
HOMO → LUMO+14.552720.11

Table 3: Hypothetical TD-DFT Calculated Electronic Transitions for this compound. This table presents a theoretical prediction of the main electronic transitions, their corresponding wavelengths, and intensities.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations provide insights into these aspects.

For a molecule like this compound, conformational flexibility primarily arises from the rotation of the methoxy group. A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle of the C-C-O-C bond of the methoxy group to identify the most stable conformer(s). The energy profile will reveal the rotational barriers and the geometry of the global minimum energy structure.

Molecular dynamics (MD) simulations can further explore the conformational space by simulating the atomic motions over time at a given temperature. This provides a dynamic picture of the molecule's behavior and can reveal accessible conformations and their relative populations, which are important for understanding its interactions with other molecules. For a relatively rigid molecule like this compound, the primary focus of such simulations would be the dynamics of the methoxy substituent.

Dynamics of Molecular Motion and Solvent Effects on Structure and Reactivity

There is currently no specific research available on the molecular dynamics or the explicit solvent effects on the structure and reactivity of this compound. Such studies would require sophisticated computational simulations, like Molecular Dynamics (MD) or Quantum Mechanics/Molecular Mechanics (QM/MM) methods, to model the behavior of the molecule in various solvent environments. This type of research would be invaluable for understanding how the polarity and proticity of a solvent might influence the conformational preferences of the methoxy group and the reactivity of the bromine atom, particularly in nucleophilic substitution reactions.

Reaction Mechanism Elucidation via Computational Pathways

The elucidation of reaction mechanisms involving this compound through computational means is another area that awaits investigation. Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, offering a detailed view of the transformation from reactants to products.

Identification and Characterization of Transition States

No computational studies have been published that identify or characterize the transition states for reactions involving this compound. Identifying the geometry, energy, and vibrational frequencies of transition states is fundamental to understanding the mechanism of a reaction. For instance, in a potential Suzuki or Stille cross-coupling reaction, which are common for bromo-aromatic compounds, computational methods could pinpoint the structure of the transition state for the oxidative addition of the C-Br bond to a palladium catalyst.

Calculation of Activation Energies and Reaction Rates

Without identified transition states, the calculation of activation energies and reaction rates for this compound remains theoretical. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated from the energy difference between the reactants and the transition state. This value is crucial for predicting the feasibility and kinetics of a reaction. For example, computational analysis could determine the activation energy for a nucleophilic aromatic substitution at the bromine-bearing carbon, providing insight into the reaction's viability under different conditions.

Advanced Applications of 7 Bromo 4 Methoxybenzo D Thiazole and Its Derivatives in Chemical Science

Materials Science Applications

The unique electronic structure of the benzothiazole (B30560) core, characterized by its electron-deficient nature, makes its derivatives promising candidates for various materials science applications. rsc.orgafricaresearchconnects.com The introduction of bromo and methoxy (B1213986) groups at the 7- and 4-positions, respectively, is expected to further modulate these properties, enhancing their performance in electronic and optoelectronic devices.

Precursors for Organic Electronic Materials (e.g., Organic Light-Emitting Diodes, Organic Field-Effect Transistors)

Benzothiazole derivatives are extensively investigated as components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). research-nexus.netresearchgate.net Their inherent electron-accepting properties are beneficial for charge transport and injection in these devices. research-nexus.net Theoretical studies on various benzothiazole derivatives have shown that their HOMO and LUMO energy levels can be effectively tuned by introducing different substituents, a key requirement for designing efficient OLED and OFET materials. nih.govresearch-nexus.net

For instance, a computational study on benzothiazole derivatives revealed that the introduction of electron-donating and electron-withdrawing groups significantly impacts the frontier molecular orbital energies. nih.gov The methoxy group (-OCH3) at the 4-position in 7-Bromo-4-methoxybenzo[d]thiazole is an electron-donating group, which would raise the HOMO level, facilitating hole injection. Conversely, the bromine atom at the 7-position is an electron-withdrawing group, which would lower the LUMO level, aiding in electron injection. This tailored electronic structure suggests that this compound could serve as a versatile precursor for both hole-transporting and electron-transporting materials in OLEDs and OFETs.

Furthermore, the bromine atom provides a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures with optimized properties for specific device applications. While direct experimental evidence for this compound in OLEDs and OFETs is not yet widely reported, the foundational knowledge from related systems strongly supports its potential in this arena.

Table 1: Calculated Electronic Properties of Substituted Benzothiazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Comp1-5.59-1.953.64
Comp2-5.58-1.883.70
Comp3-6.18-3.352.83
Comp4-5.52-1.923.60

Data adapted from a computational study on benzothiazole derivatives. nih.gov Comp1-4 represent different substituted benzothiazole-derived donor-acceptor compounds.

Components in Optoelectronic Devices (e.g., Photovoltaics, Sensors)

The application of benzothiazole derivatives extends to organic photovoltaics (OPVs) and chemical sensors. rsc.orgeurekaselect.com In OPVs, the donor-acceptor (D-A) architecture is a common strategy to enhance charge separation and collection. The electron-accepting nature of the benzothiazole unit makes it an excellent building block for acceptor materials in D-A polymers. rsc.org The presence of the electron-donating methoxy group and the electron-withdrawing bromo group in this compound could create an intramolecular D-A character, which is beneficial for light absorption and exciton (B1674681) dissociation in photovoltaic devices.

In the realm of chemical sensors, the fluorescence properties of benzothiazole derivatives are of particular interest. researchgate.net Changes in the fluorescence emission upon interaction with specific analytes form the basis of sensing. The electronic perturbations induced by the bromo and methoxy substituents in this compound are likely to influence its photophysical properties, making it a potential candidate for the development of selective and sensitive chemical sensors.

Fluorescent Probes and Dyes for Non-Biological Imaging and Sensing (e.g., environmental, industrial)

Benzothiazole-based fluorescent probes are widely utilized for the detection of various analytes, including metal ions and small molecules. researchgate.net The design of these probes often involves the functionalization of the benzothiazole core to modulate its photophysical properties, such as Stokes shift and quantum yield. acs.org These probes can operate through mechanisms like intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), and photoinduced electron transfer (PET).

The substitution pattern of this compound suggests its potential as a core scaffold for fluorescent probes. The methoxy group can enhance fluorescence quantum yield, while the bromine atom can be used as a handle for introducing specific recognition moieties for target analytes. For example, the bromine atom can be replaced with other functional groups via nucleophilic aromatic substitution or cross-coupling reactions to create probes for environmental monitoring of pollutants or for quality control in industrial processes. While specific applications of this compound as a non-biological fluorescent probe are not extensively documented, the general principles of benzothiazole-based probe design indicate a promising future in this area. researchgate.net

Polymer Chemistry: Monomers for the Synthesis of Functional Polymers

The presence of a reactive bromine atom makes this compound an attractive monomer for the synthesis of functional polymers through various polymerization techniques, particularly cross-coupling reactions like Suzuki, Stille, and direct arylation polymerization. rsc.org These methods allow for the incorporation of the benzothiazole unit into the polymer backbone, leading to materials with tailored electronic and optical properties.

Polymers containing benzothiazole units have been explored for applications in organic electronics. rsc.orgpcbiochemres.com The ability to create well-defined conjugated polymers from monomers like this compound is crucial for achieving high charge carrier mobilities and efficient light emission in devices. A review on benzothiazole derivatives highlights their use in polymer chemistry. pcbiochemres.com A study on benzothiazole-disulfide based polymers demonstrates their utility in creating redox-responsive materials, suggesting that functionalized benzothiazole monomers can impart specific functionalities to the resulting polymers. rsc.org

Catalysis and Ligand Design

The benzothiazole moiety, with its nitrogen and sulfur heteroatoms, possesses coordinating capabilities that make its derivatives suitable for use as ligands in transition metal catalysis.

Ligands for Homogeneous and Heterogeneous Transition Metal-Catalyzed Reactions

The nitrogen atom in the thiazole (B1198619) ring of this compound can act as a Lewis basic site, enabling it to coordinate with various transition metals. The electronic properties of the benzothiazole ligand can be fine-tuned by the substituents on the benzene (B151609) ring, which in turn influences the catalytic activity of the resulting metal complex. The electron-donating methoxy group would increase the electron density on the nitrogen atom, potentially enhancing its coordination ability.

While there is a lack of specific reports on the use of this compound as a ligand, the broader class of thiazole and benzothiazole derivatives has been successfully employed in catalysis. For instance, a review discusses the use of copper complexes with thiazole and benzothiazole ligands for their antimicrobial activity, which underscores the coordinating ability of these heterocycles. researchgate.net Furthermore, the synthesis of benzothiazole derivatives is often catalyzed by transition metals, and in some cases, the benzothiazole product itself or a related derivative can act as a ligand for the catalyst. rsc.org The bromine atom on the this compound scaffold could also play a role in directing catalytic reactions or serve as a point of attachment for immobilizing the catalyst on a solid support for heterogeneous catalysis.

Organocatalytic Applications of Benzothiazole Derivatives

While specific research on the organocatalytic applications of this compound is not extensively documented, the broader class of benzothiazole derivatives has shown significant promise in this field. The inherent electronic features of the benzothiazole ring, including the presence of electron-rich nitrogen and sulfur heteroatoms, make it a versatile platform for designing novel organocatalysts. mdpi.com

The functionalization of the benzothiazole core can lead to catalysts for a variety of organic transformations. For instance, the introduction of amino groups can create derivatives that act as Brønsted bases or participate in hydrogen bonding interactions, crucial for activating substrates in various reactions. The development of benzothiazole-containing disulfonamides as viral inhibitors highlights the potential for creating structurally complex and functionally specific molecules from the benzothiazole scaffold. mdpi.com Although not a direct organocatalytic application, the synthesis of these inhibitors showcases the chemical tractability of the benzothiazole ring system for creating molecules with defined three-dimensional structures capable of specific molecular interactions, a key aspect of catalyst design.

The synthesis of benzothiazole-imidazolidine derivatives via microwave-assisted reactions further underscores the potential of this heterocyclic system in catalysis. mdpi.com Imidazolidinones are a well-established class of organocatalysts, and their fusion with the benzothiazole moiety could lead to novel catalysts with unique reactivity and selectivity. The methoxy and bromo substituents on the this compound core can be expected to influence the electronic and steric properties of any derived catalyst, offering a handle for catalyst tuning.

Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, functional structures through non-covalent interactions is the essence of supramolecular chemistry and self-assembly. Benzothiazole derivatives have demonstrated significant potential in this area, and the specific substitution pattern of this compound makes it a candidate for designing sophisticated supramolecular systems.

Design of Molecular Recognition Elements for Host-Guest Chemistry

Host-guest chemistry involves the creation of a host molecule that can selectively bind a specific guest molecule. The design of effective hosts relies on a combination of size, shape, and electronic complementarity. Benzothiazole-containing structures have been explored as components of host molecules. For instance, pillararene-based conjugated polymers incorporating thiazolo[5,4-d]thiazole (B1587360) linkages have been developed for photocatalysis, demonstrating the integration of benzothiazole-related structures into macrocyclic hosts. rsc.org

The this compound scaffold offers several features that could be exploited in the design of molecular recognition elements. The bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and molecular recognition. The methoxy group can act as a hydrogen bond acceptor. These functionalities, combined with the aromatic benzothiazole core which can engage in π-π stacking interactions, provide a rich set of tools for designing hosts with high selectivity for specific guests.

Formation of Self-Assembled Monolayers (SAMs) and Nanostructures

The spontaneous organization of molecules on surfaces to form self-assembled monolayers (SAMs) or in solution to form nanostructures is a powerful bottom-up approach to creating functional materials. Benzothiazole derivatives have been shown to act as low molecular weight gelators, forming self-assembled fibrillar networks that can entrap solvents to form gels. nih.gov These gels can have applications in drug delivery and other areas. The formation of these structures is driven by a combination of intermolecular interactions, including hydrogen bonding and π-π stacking. A study on a highly selective benzothiazole-based inhibitor demonstrated its potential for self-assembly in aqueous solutions. researchgate.net

The this compound molecule, with its potential for halogen bonding, hydrogen bonding, and π-stacking, is well-suited for directing self-assembly processes. The interplay of these interactions could be harnessed to control the morphology and properties of the resulting nanostructures, such as nanofibers, nanotubes, or vesicles. For example, the directional nature of halogen bonding could be used to promote the formation of one-dimensional assemblies, leading to the creation of nanowires or nanofibers with specific electronic or optical properties.

Analytical Chemistry Applications

The unique photophysical properties of the benzothiazole core have led to its widespread use in the development of chemical sensors. The ability to modify the substituents on the benzothiazole ring allows for the tuning of its absorption and emission properties, making it an excellent platform for creating chromogenic and fluorogenic chemosensors.

Chromogenic and Fluorogenic Chemosensors for Metal Ions, Anions, or Neutral Molecules

Chemosensors are molecules that signal the presence of a specific analyte through a change in their optical properties, such as color (chromogenic) or fluorescence (fluorogenic). acs.org Benzothiazole derivatives have been successfully employed as the signaling unit in a variety of chemosensors. mdpi.com

For example, a benzothiazole-based sensor has been developed for the fluorescent recognition of Fe³⁺ ions and the chromogenic recognition of HSO₄⁻ anions. elsevierpure.com Another study reported a highly selective and sensitive fluorogenic chemosensor for cyanide (CN⁻) based on a benzothiazole-indenedione conjugate. nih.govrsc.org The sensing mechanism in these systems often involves the interaction of the analyte with a receptor site on the sensor molecule, which in turn perturbs the electronic structure of the benzothiazole fluorophore, leading to a change in its emission. This perturbation can occur through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the inhibition of these processes. nih.govrsc.org

The this compound scaffold provides a foundation for developing new chemosensors. The electron-donating methoxy group and the electron-withdrawing (via inductive effect) bromo group can influence the ICT characteristics of the molecule. By incorporating a suitable receptor unit, it is possible to design sensors where the binding of an analyte modulates the ICT process, resulting in a detectable optical response.

AnalyteSensor TypeSensing Mechanism
Fe³⁺FluorescentEnhancement of fluorescence emission
HSO₄⁻ChromogenicBathochromic shift in UV-vis spectra
CN⁻FluorogenicInhibition of Intramolecular Charge Transfer (ICT)

Electrochemical Sensing Platforms and Redox-Active Materials

In addition to their optical properties, benzothiazole derivatives can also exhibit interesting electrochemical behavior. This has led to their exploration as components of electrochemical sensing platforms and as redox-active materials for applications such as organic batteries. nih.gov

Recent research has focused on the development of redox-active organic materials based on benzimidazole, benzoxazole, and benzothiazole derivatives as a sustainable alternative to traditional battery materials. nih.gov The study involved a combined theoretical and experimental approach to identify promising molecules that can be incorporated into a polymer backbone for use in organic radical batteries. The electrochemical properties of these molecules were investigated using techniques such as cyclic voltammetry. nih.gov

The this compound core, with its specific substitution pattern, can be expected to have distinct redox properties. The bromine and methoxy groups will influence the electron density of the benzothiazole ring system, thereby affecting its oxidation and reduction potentials. This tunability makes it a promising candidate for the design of new redox-active materials for energy storage or as mediators in electrochemical sensors. The bromine atom also offers a site for further functionalization through cross-coupling reactions, allowing for the covalent attachment of the benzothiazole unit to electrode surfaces or polymer backbones.

Corrosion Inhibition Studies: Focus on Adsorption Mechanisms and Surface Chemistry

The primary mechanism by which organic compounds like this compound inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through two main mechanisms: physisorption and chemisorption.

The adsorption of this compound onto a metal surface is a complex process influenced by the nature of the metal, the corrosive medium, and the electronic structure of the inhibitor molecule. The molecule can interact with the metal surface through a combination of physical and chemical adsorption.

Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the heteroatoms (nitrogen and sulfur) in the benzothiazole ring can become protonated, leading to electrostatic attraction.

Chemisorption: This involves the formation of coordinate bonds between the lone pairs of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, and the vacant d-orbitals of the metal atoms. researchgate.net The methoxy group (-OCH3) is an electron-donating group, which increases the electron density on the benzothiazole ring system, enhancing its ability to donate electrons to the metal surface and thereby strengthening the chemisorption bond. researchgate.net The bromo group (-Br), being an electronegative atom, can also participate in the adsorption process through its lone pair of electrons.

The mode of adsorption can be elucidated by studying the thermodynamic parameters of the adsorption process, such as the Gibbs free energy of adsorption (ΔG°ads). The magnitude and sign of ΔG°ads can indicate whether the adsorption is predominantly physisorption or chemisorption.

Table 1: Hypothetical Thermodynamic Parameters for the Adsorption of this compound on Mild Steel in 1M HCl

Temperature (K)ΔG°ads (kJ/mol)Predominant Adsorption Type
298-35.2Mixed (Physisorption & Chemisorption)
308-36.5Mixed (Physisorption & Chemisorption)
318-37.8Mixed (Physisorption & Chemisorption)

Note: This table is illustrative. The values are hypothetical and based on typical findings for similar benzothiazole derivatives.

Adsorption isotherms, such as the Langmuir isotherm, are often used to model the adsorption behavior of corrosion inhibitors. chesci.com The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. By fitting experimental data to this model, the equilibrium constant for the adsorption process can be determined, providing further insight into the strength of the adsorption.

To confirm the formation of a protective film and to understand its nature, various surface analysis techniques are employed.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for determining the elemental composition and chemical state of the elements on the metal surface. researchgate.netacs.orgnih.gov After immersing a metal sample in a corrosive solution containing this compound, XPS analysis of the surface would be expected to show the presence of nitrogen (N 1s), sulfur (S 2p), bromine (Br 3d), and carbon (C 1s) peaks, confirming the adsorption of the inhibitor molecule. High-resolution XPS spectra can provide information about the chemical bonding between the inhibitor and the metal surface. For instance, shifts in the binding energies of N 1s and S 2p electrons can indicate the formation of coordinate bonds with the metal atoms. researchgate.net

Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography of the metal at a micro- and nanoscale. mdpi.comrsc.org By comparing the AFM images of a metal surface before and after immersion in the corrosive solution with and without the inhibitor, the effectiveness of the inhibitor in preventing surface roughening due to corrosion can be directly observed. In the presence of an effective inhibitor like this compound, the AFM images would show a significantly smoother surface compared to the surface exposed to the uninhibited solution, indicating the formation of a protective film that mitigates corrosive attack. mdpi.com

Table 2: Hypothetical Surface Roughness Data from AFM Analysis of Mild Steel

SampleAverage Roughness (Ra) (nm)
Polished Mild Steel5
Mild Steel in 1M HCl (24h)150
Mild Steel in 1M HCl with this compound (24h)25

Note: This table is illustrative. The values are hypothetical and based on typical findings for effective corrosion inhibitors.

The corrosion inhibition efficiency of a benzothiazole derivative is highly dependent on its molecular structure. rsc.org The presence of specific functional groups can significantly influence the adsorption process and, consequently, the protective properties of the inhibitor.

For this compound, the key structural features influencing its inhibition efficiency are:

The Benzothiazole Nucleus: The planar structure of the benzothiazole ring allows for effective surface coverage. The presence of nitrogen and sulfur heteroatoms and the aromatic π-electron system are the primary centers for adsorption onto the metal surface. researchgate.net

The Methoxy Group (-OCH3): As an electron-donating group at the 4-position, the methoxy group increases the electron density of the benzothiazole ring through the resonance effect. researchgate.net This enhanced electron density strengthens the ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger chemisorption and higher inhibition efficiency. researchgate.net

Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings for 7-Bromo-4-methoxybenzo[d]thiazole

While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical identity is confirmed by its CAS number 1464833-19-9. Much of the current understanding of this compound is therefore extrapolated from the well-established chemistry of related substituted benzothiazoles.

The structure of this compound features a bromine atom at the 7-position and a methoxy (B1213986) group at the 4-position of the benzothiazole (B30560) ring. This arrangement of a halogen and an electron-donating group on the benzene (B151609) portion of the scaffold suggests a rich and varied reactivity profile. The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, while the methoxy group can influence the electronic properties of the ring system and may offer a site for further functionalization.

Below are the key physicochemical properties of this compound, with some data being predicted due to the limited availability of experimental values.

PropertyValueSource
Molecular Formula C8H6BrNOSN/A
Molecular Weight 244.11 g/mol N/A
CAS Number 1464833-19-9 rsc.org
Appearance Likely a solid at room temperatureInferred
Melting Point Not availableN/A
Boiling Point Not availableN/A

Note: Some data is inferred based on the properties of similar compounds.

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

The true potential of this compound lies in its yet-to-be-explored reactivity, which can be predicted based on the known transformations of analogous compounds.

Cross-Coupling Reactions: The bromine atom at the 7-position is a prime site for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents. The general reactivity of aryl bromides in such reactions is well-established.

Reaction TypePotential Reagents and CatalystsPotential Products
Suzuki Coupling Arylboronic acids, Pd catalyst (e.g., Pd(PPh3)4), base7-Aryl-4-methoxybenzo[d]thiazoles
Heck Coupling Alkenes, Pd catalyst (e.g., Pd(OAc)2), base7-Alkenyl-4-methoxybenzo[d]thiazoles
Sonogashira Coupling Terminal alkynes, Pd/Cu catalysts, base7-Alkynyl-4-methoxybenzo[d]thiazoles
Buchwald-Hartwig Amination Amines, Pd catalyst, base7-Amino-4-methoxybenzo[d]thiazoles
Stille Coupling Organostannanes, Pd catalyst7-Alkyl/Aryl-4-methoxybenzo[d]thiazoles

Nucleophilic Aromatic Substitution (SNAr): While less reactive than their counterparts with strong electron-withdrawing groups, the bromine atom on the benzothiazole ring can potentially undergo nucleophilic aromatic substitution under forcing conditions with strong nucleophiles.

Functionalization of the Methoxy Group: The methoxy group at the 4-position could be a target for ether cleavage reactions, unmasking a phenol. This would open up another avenue for derivatization, such as the introduction of different ether or ester functionalities.

Synthesis: The synthesis of this compound itself is not explicitly detailed in the literature. However, a plausible synthetic route could involve the cyclization of a suitably substituted aminothiophenol derivative. For instance, a potential precursor could be 2-amino-3-bromo-6-methoxybenzenethiol, which upon reaction with a formylating agent would yield the target molecule. Alternatively, the bromination of 4-methoxybenzo[d]thiazole could be explored, although this may lead to a mixture of isomers requiring careful separation.

Emerging Applications and Interdisciplinary Research Avenues in Advanced Materials and Catalysis

The unique electronic properties endowed by the methoxy and bromo substituents on the benzothiazole core suggest potential applications in several cutting-edge fields.

Advanced Materials: Benzothiazole derivatives are known to be components of organic light-emitting diodes (OLEDs) and other organic electronic materials. pcbiochemres.com The introduction of a heavy atom like bromine in this compound could enhance intersystem crossing, potentially leading to applications in phosphorescent OLEDs (PhOLEDs). Further derivatization through cross-coupling reactions could be used to tune the photophysical properties, such as emission color and quantum yield. The development of benzothiadiazole-functionalized covalent organic frameworks (COFs) for photocatalysis highlights the potential of such heterocycles in materials science. rsc.org

Catalysis: The benzothiazole scaffold can act as a ligand for transition metals, and the specific substitution pattern of this compound could lead to the development of novel catalysts. For example, coordination to a metal center via the nitrogen and sulfur atoms could create a catalytic site for various organic transformations. The bromine atom could also serve as an anchor point to immobilize the catalyst on a solid support. Recent research has shown that combining enzymatic and photoredox catalysis can be a highly efficient method for the synthesis of 2-substituted benzothiazoles, an approach that could be extended to the functionalization of the 7-bromo-4-methoxy derivative. pcbiochemres.com

Challenges and Prospects in the Field of Substituted Benzothiazole Chemistry

While the field of benzothiazole chemistry is mature, several challenges and opportunities remain.

Challenges:

Regioselective Functionalization: The selective functionalization of the benzothiazole core, particularly at the C4, C5, C6, and C7 positions, can be challenging. acs.org Developing synthetic methods that allow for precise control over the position of substitution is a key area of ongoing research.

Green Synthesis: Many traditional methods for the synthesis of benzothiazoles involve harsh reaction conditions and the use of toxic reagents and solvents. jchemrev.comnih.gov The development of more environmentally benign and sustainable synthetic protocols is a significant goal.

Limited Availability of Starting Materials: The synthesis of complex substituted benzothiazoles is often hampered by the limited commercial availability of appropriately functionalized precursors. jchemrev.com

Prospects:

C-H Functionalization: Direct C-H functionalization is emerging as a powerful tool for the efficient synthesis of substituted benzothiazoles, avoiding the need for pre-functionalized starting materials. nih.gov

Photoredox Catalysis: The use of visible-light photoredox catalysis offers a mild and efficient alternative to traditional synthetic methods for the preparation and functionalization of benzothiazoles. nih.gov

Flow Chemistry: Continuous flow chemistry provides a platform for the safe, scalable, and efficient synthesis of benzothiazole derivatives.

Computational Chemistry: In silico methods can aid in the design of novel benzothiazole derivatives with desired properties and can help in predicting their reactivity, guiding synthetic efforts.

Q & A

Q. Table 1. Key Spectral Markers for this compound

TechniqueKey Peaks/DataReference
1H^1H NMRδ 3.85 (s, 3H, OCH3_3), δ 7.2–8.1 (m, aromatic H)
13C^{13}C NMRδ 56.2 (OCH3_3), δ 121–150 (aromatic C)
IR550–650 cm1^{-1} (C–Br), 1250 cm1^{-1} (C–O–C)

Q. Table 2. Optimization of Bromination Reactions

ParameterOptimal ConditionImpact on YieldReference
SolventAcetonitrileMaximizes CuBr solubility
Temperature333 KReduces side reactions
Reaction Time15–30 minutesPrevents over-bromination

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.